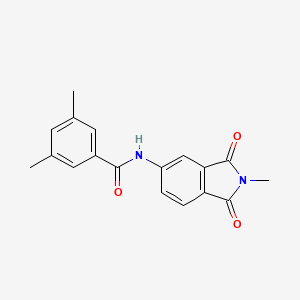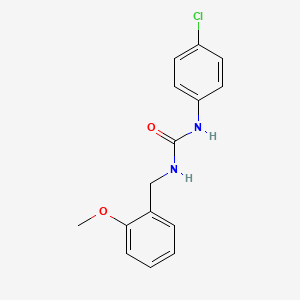
N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea, also known as CMU, is a synthetic compound that belongs to the class of urea derivatives. It was first synthesized in 1982 and has since been used in scientific research to study its mechanism of action and physiological effects. CMU is a potent inhibitor of dopamine transporters and has been investigated as a potential treatment for drug addiction and other neurological disorders.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea involves its binding to the dopamine transporter, a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the uptake of dopamine, N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This results in a decrease in drug-seeking behavior and other neurological effects.
Biochemical and physiological effects:
N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea has been shown to decrease drug-seeking behavior and reduce the rewarding effects of drugs such as cocaine and amphetamine. It has also been shown to increase locomotor activity and increase the release of dopamine in the brain. Additionally, N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea has been shown to have antipsychotic effects and may be useful in the treatment of schizophrenia.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea in lab experiments is its potency as a dopamine transporter inhibitor. This allows for the study of dopamine signaling and its effects on behavior and neurological function. However, one limitation of using N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea is its potential for off-target effects, as it may also interact with other proteins in the brain. Additionally, the use of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea in lab experiments may not accurately reflect its effects in vivo, as it may be metabolized differently or have different pharmacokinetics.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea and its potential therapeutic applications. One direction is the development of more potent and selective dopamine transporter inhibitors for the treatment of drug addiction and other neurological disorders. Another direction is the investigation of the effects of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, the use of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea involves the reaction of 4-chloroaniline with 2-methoxybenzyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to form the final product, N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea. The synthesis of N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea is relatively straightforward and can be achieved with high yields.
科学的研究の応用
N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the uptake of dopamine, a neurotransmitter that plays a crucial role in reward pathways in the brain. This makes N-(4-chlorophenyl)-N'-(2-methoxybenzyl)urea a potential treatment for drug addiction and other neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-5-3-2-4-11(14)10-17-15(19)18-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIMBHCAOKKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Chlorophenyl)-n'-(2-methoxybenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
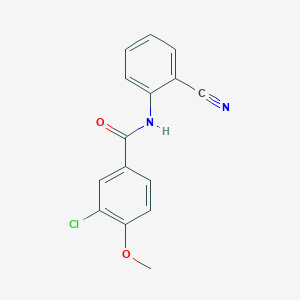
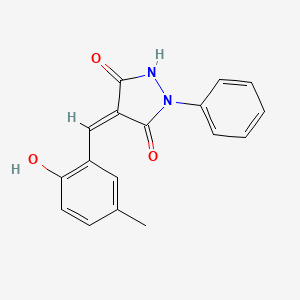
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)
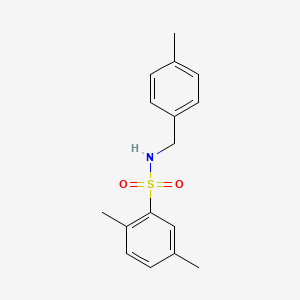
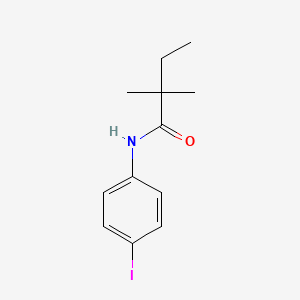
![2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B5697054.png)
![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5697084.png)
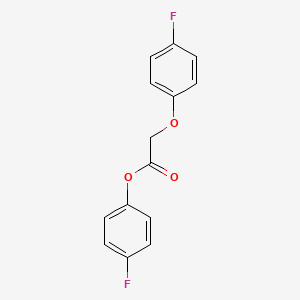
![2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5697092.png)

